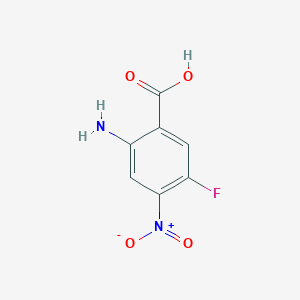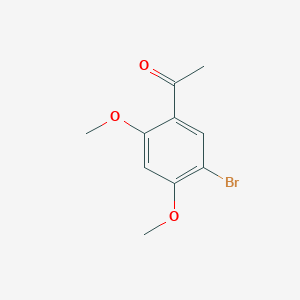
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester
説明
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne involves its ability to bind to specific target molecules and inhibit their activity. For example, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to bind to the active site of proteases and prevent the cleavage of peptide bonds. It can also inhibit the activity of kinases by binding to their ATP binding site and preventing the transfer of phosphate groups.
Biochemical and Physiological Effects:
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its versatility in terms of its potential applications. It can be used to inhibit a wide range of enzymes and receptors, making it a valuable tool in drug discovery and development. However, one of the limitations of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne. One area of research could focus on the development of more selective inhibitors that target specific enzymes and receptors. Another area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne could be further investigated for its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is a versatile chemical compound that has potential applications in drug discovery and development. Its ability to inhibit a wide range of enzymes and receptors makes it a valuable tool in scientific research. Although there are limitations to its use, the future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne are promising and could lead to the development of new treatments for various diseases.
科学的研究の応用
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been investigated for its antiviral, anticancer, and anti-inflammatory properties.
特性
CAS番号 |
183207-70-7 |
|---|---|
分子式 |
C18H26N2O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
tert-butyl 3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) |
InChIキー |
DPJNXCVNNCIYKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)



![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)




